Home > Products > Screening Compounds P35310 > neutral amino acid permease
neutral amino acid permease - 148024-55-9

neutral amino acid permease

Catalog Number: EVT-1519577
CAS Number: 148024-55-9
Molecular Formula: C10H18ClNO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Neutral amino acid permeases are integral membrane proteins that facilitate the transport of neutral amino acids across cellular membranes. These proteins are vital for various biological processes, including nutrient uptake and metabolic regulation. They are classified under the larger family of amino acid transporters, which are essential for cellular function in both prokaryotic and eukaryotic organisms.

Source

Neutral amino acid permeases have been studied in various organisms, including plants, bacteria, and fungi. For instance, the neutral amino acid permease N-I from Anabaena sp. strain PCC 7120 has been characterized and shown to play a critical role in nitrogen fixation and amino acid transport . In plants such as Arabidopsis thaliana and Oryza sativa (rice), multiple amino acid permease genes have been identified, contributing to the understanding of nutrient transport mechanisms .

Classification

Neutral amino acid permeases can be classified based on their substrate specificity and transport mechanisms. They are generally categorized into two main groups:

  1. Sodium-dependent transporters: These require sodium ions for the uptake of neutral amino acids.
  2. Sodium-independent transporters: These can transport amino acids without the need for sodium.

In plants, several subfamilies of amino acid permeases exist, such as the AtAAP family in Arabidopsis, which includes eight members that transport various neutral and charged amino acids .

Synthesis Analysis

Methods

The synthesis of neutral amino acid permeases involves gene expression and translation processes. Techniques such as molecular cloning, heterologous expression systems, and genetic manipulation are commonly employed to study these proteins.

Technical Details

The genes encoding neutral amino acid permeases can be cloned into expression vectors for studies in model organisms. For example, the nat genes in Anabaena were identified using reverse genetics approaches, where mutants lacking specific permease genes were analyzed for their transport capabilities . In plants, gene expression can be induced under specific nutrient conditions to study their functional roles.

Molecular Structure Analysis

Structure

Neutral amino acid permeases typically exhibit multiple transmembrane domains that facilitate their function as transporters. The structural analysis often reveals a hydrophobic core with specific binding sites for amino acids.

Data

For example, studies on the OsAAP5 protein in rice show that it contains several transmembrane helices essential for its function in transporting basic and neutral amino acids . The molecular weight of these proteins generally ranges from 45 to 60 kDa, depending on the specific isoform.

Chemical Reactions Analysis

Reactions

Neutral amino acid permeases catalyze the uptake of neutral amino acids from the extracellular environment into cells. This process can involve facilitated diffusion or active transport mechanisms depending on the presence of sodium ions.

Technical Details

The reaction mechanism often includes conformational changes in the transporter protein upon binding to an amino acid substrate. For instance, studies have shown that certain isoforms can mediate sodium-dependent transport by coupling sodium ion binding with amino acid uptake .

Mechanism of Action

Process

The mechanism of action for neutral amino acid permeases generally involves several steps:

  1. Binding: The neutral amino acid binds to a specific site on the transporter.
  2. Conformational change: This binding induces a change in the protein structure.
  3. Transport: The conformational change facilitates the movement of the amino acid across the membrane.
  4. Release: The amino acid is released into the cytoplasm.

Data

In Arabidopsis, members of the AtAAP family have been shown to preferentially transport different classes of amino acids with varying affinities, indicating a highly regulated mechanism tailored to cellular needs .

Physical and Chemical Properties Analysis

Physical Properties

Neutral amino acid permeases are typically hydrophobic proteins characterized by their ability to integrate into lipid bilayers. They exhibit stability under physiological conditions.

Chemical Properties

The isoelectric points of these proteins vary widely; for example, some members of the AtAAP family have isoelectric points greater than 7, indicating their basic nature . Their hydropathy values suggest they are predominantly hydrophobic, which is consistent with their role as membrane proteins.

Applications

Scientific Uses

Neutral amino acid permeases have significant applications in agricultural biotechnology and metabolic engineering. By manipulating these transporters, researchers aim to enhance nutrient uptake efficiency in crops, thereby improving growth and yield under nutrient-limiting conditions . Additionally, understanding these proteins can contribute to developing strategies for bioremediation by optimizing microbial nutrient absorption processes.

Structural Biology of Neutral Amino Acid Permeases

Conserved Domains and Transmembrane Topology

Neutral amino acid permeases, primarily classified within the SLC7 (Solute Carrier 7) family, exhibit a highly conserved structural architecture essential for amino acid translocation across mammalian cell membranes. These permeases function as light-chain subunits that form obligatory heterodimers with glycosylated heavy-chain partners (4F2hc/SLC3A2 or rBAT/SLC3A1) via a disulfide bridge (Cys154 in LAT1 and Cys109 in 4F2hc) [1] [9]. The core permease domain comprises 12 transmembrane helices (TMs) organized into a "5+5 inverted repeat" fold characteristic of the Amino acid-Polyamine-Organocation (APC) superfamily [8] [9]. This topology creates three functional domains:

  • Bundle domain (TMs 1, 2, 6, 7): Forms the substrate translocation pathway.
  • Hash domain (TMs 3, 4, 8, 9): Stabilizes the core structure.
  • Arm domain (TMs 5, 10): Mediates conformational changes during transport [8].

Crucially, unwound regions in TM1 and TM6 harbor the substrate-binding site, with conserved motifs like GX₃DX₂T/A in TM1 and GX₆TX₃G in TM6 facilitating amino acid coordination [1] [4]. The N- and C-termini are intracellular, and unlike cationic amino acid transporters (CATs), these permeases lack N-glycosylation sites, relying instead on heavy-chain partners for membrane localization [1] [7].

Table 1: Key Conserved Structural Motifs in Neutral Amino Acid Permeases

MotifLocationFunctionConservation
GX₃DX₂T/ATM1Substrate carboxylate coordinationUniversal in APC family
Phe/GateTM6Gating residue (e.g., Phe252 in LAT1)Critical for occlusion
GX₆TX₃GTM6Substrate α-amino group bindingHighly conserved
Cys154ExtracellularDisulfide bond with heavy chainsEssential for dimerization

Homology Modeling and Structural Comparisons

Due to historical challenges in crystallizing human permeases, prokaryotic homologs like the E. coli arginine/agmatine antiporter (AdiC) have served as critical templates for homology modeling. AdiC shares ~30% sequence identity with human LAT1 and adopts a similar LeuT-fold architecture with 12 TMs [2] [6]. Models based on AdiC’s outward-open and occluded states revealed key differences in substrate specificity:

  • AdiC contains a narrower substrate pocket with Trp293 restricting access to bulky side chains.
  • LAT1 features Gly255 (vs. Ile205 in AdiC) and Ser342 (vs. Trp293), enlarging its binding cavity to accommodate aromatic (Phe, Tyr) and branched-chain (Leu, Ile) amino acids [6] [8].

Recent cryo-EM structures of human LAT1-4F2hc (resolutions: 2.7–3.4 Å) validated these models and uncovered conformational shifts. Upon substrate binding, TM6 undergoes a 12-Å tilting motion, transitioning from an inward-open to an outward-occluded state. This movement positions the gating residue Phe252 above the substrate, blocking the extracellular pathway [8] [9]. Notably, the outward-open conformation of y+LAT1-4F2hc (resolved at 2.9 Å) revealed how Asp243 in TM6 coordinates Na⁺ ions, enabling sodium-dependent neutral amino acid transport—a mechanism absent in LAT1 [4].

Table 2: Structural Comparison of Neutral Amino Acid Permeases

FeatureAdiC (Prokaryote)LAT1 (Human)y+LAT1 (Human)
Template PDB3LRB (Outward-open)6IRT (Inward-open)7CQV (Outward-open)
Substrate SelectivityCationic (Arg, Agmatine)Large neutral (Leu, Phe)Neutral/cationic + Na⁺
Key Binding ResiduesTrp293, Asp203Phe252, Ser342, Gly255Asp243, Asn49, Tyr274
Gating ResidueTrp202Phe252Phe237
Sodium DependenceNoNoYes (neutral AAs)

Role of Glycoprotein-Associated Subunits

The functional expression of neutral amino acid permeases strictly depends on association with type II glycoprotein heavy chains:

  • 4F2hc (SLC3A2): Drives basolateral sorting in epithelia and stabilizes light chains (LAT1, LAT2, y⁺LAT1, y⁺LAT2, Asc-1, xCT) via extracellular disulfide bonding. Its single transmembrane domain interacts with TM4 of LAT1, while the large extracellular α-domain forms electrostatic interfaces (+ve charges) with LAT1’s negative surface [1] [3] [9].
  • rBAT (SLC3A1): Directs apical localization in renal/intestinal epithelia and partners exclusively with b⁰,+AT (SLC7A9). Mutations here cause cystinuria (defective cystine reabsorption) [1] [3] [7].

Heavy chains are indispensable for trafficking permeases from the endoplasmic reticulum (ER) to the plasma membrane. For example, 4F2hc binding masks an ER-retention signal in LAT1’s C-terminus, enabling surface expression [9]. Disrupting the disulfide bridge (e.g., Cys154 mutation in LAT1) abolishes transport by causing ER-associated degradation [1] [9].

Table 3: Heavy Chain-Light Chain Pairing in Neutral Amino Acid Transport

Heavy ChainLight ChainTransport SystemEpithelial LocalizationBiological Role
4F2hcLAT1 (SLC7A5)System LBasolateralLeu uptake for mTOR activation
4F2hcLAT2 (SLC7A8)System LBasolateralSmall neutral AA exchange
4F2hcy⁺LAT1 (SLC7A7)System y⁺LBasolateralCationic AA efflux, neutral AA influx
rBATb⁰,+AT (SLC7A9)System b⁰,+ApicalCystine reabsorption

Substrate-Binding Pockets and Transport Mechanisms

Substrate recognition occurs at the interfacial cleft between TM1 and TM6, where unwound helices coordinate the amino acid’s α-carboxylate and α-amino groups via hydrogen bonds:

  • Carboxylate binding: Main-chain nitrogens of Gly54, Ser53, and Ile51 in TM1 (LAT1 numbering) [8].
  • Amino group binding: Main-chain carbonyls of Met50 and Ile51 (TM1) and hydroxyl of Tyr274 (TM7) [4] [8].

The side-chain specificity is determined by adjacent pockets:

  • LAT1: Hydrophobic residues (Phe252, Val355, Ile399) form a large cavity accommodating bulky aromatics (e.g., JPH203 inhibitor) [8].
  • y+LAT1: Asp243 in TM6 coordinates Na⁺, enabling neutral amino acid cotransport. Cationic substrates (Arg, Lys) bind via salt bridges with Glu286 [4].

Transport follows an obligatory exchange mechanism (antiport) with 1:1 stoichiometry:

  • Outward-open state: Substrate binds, triggering Phe252 displacement and TM6 tilting.
  • Occluded state: The bundle domain closes, and the hash domain shifts.
  • Inward-open state: TM10 rotates, releasing substrate intracellularly while importing an efflux substrate (e.g., glutamine) [6] [8] [9].

Cryo-EM structures of Diiodo-Tyr-bound LAT1 revealed how bulky inhibitors lock the permease in an occluded state, sterically hindering TM10 rotation [8]. Similarly, in y⁺LAT1, Na⁺ binding at Asp243 triggers helical rearrangements that favor neutral amino acid influx [4].

All compound names mentioned: 4F2hc, rBAT, LAT1, LAT2, y⁺LAT1, y⁺LAT2, b⁰,+AT, Asc-1, xCT, AdiC, SNAT2, JPH203, Diiodo-Tyr.

Properties

CAS Number

148024-55-9

Product Name

neutral amino acid permease

Molecular Formula

C10H18ClNO2

Synonyms

neutral amino acid permease

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.